4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide
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Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide: is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide typically involves multiple steps:
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Formation of the Quinazolinone Core: : The quinazolinone core can be synthesized by reacting anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the quinazolinone ring.
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Bromination: : The quinazolinone core is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo substituent at the 6-position.
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Thionation: : The carbonyl group at the 2-position is converted to a thiocarbonyl group using a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide.
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Benzylation: : The resulting 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl intermediate is then benzylated with benzyl chloride in the presence of a base like potassium carbonate to introduce the benzyl group at the 3-position.
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Amidation: : Finally, the benzylated intermediate is reacted with 2-chlorobenzylamine under appropriate conditions to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiocarbonyl group, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the carbonyl or thiocarbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol or thiol derivatives.
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Substitution: : The bromo substituent at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to yield a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Alcohols and Thiols: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its quinazolinone core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential anticancer and antimicrobial properties. Its ability to inhibit specific enzymes and pathways makes it a promising lead compound for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. Its diverse biological activities and potential therapeutic applications make it a valuable compound for further research and development.
Mechanism of Action
The mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The quinazolinone core is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, leading to the compound’s anticancer and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1H-quinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide moiety also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide lies in its specific substitution pattern. The presence of the bromo, thiocarbonyl, and benzyl groups, along with the 2-chlorophenyl moiety, imparts distinct chemical and biological properties. This unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H17BrClN3O2S |
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Molecular Weight |
514.8 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C23H17BrClN3O2S/c24-17-9-10-20-18(11-17)22(30)28(23(31)27-20)13-14-5-7-15(8-6-14)21(29)26-12-16-3-1-2-4-19(16)25/h1-11H,12-13H2,(H,26,29)(H,27,31) |
InChI Key |
AUNHZKFEMQRAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S)Cl |
Origin of Product |
United States |
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